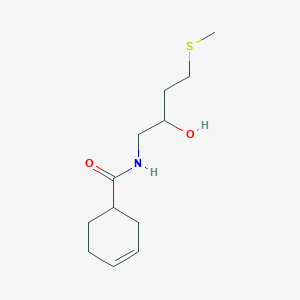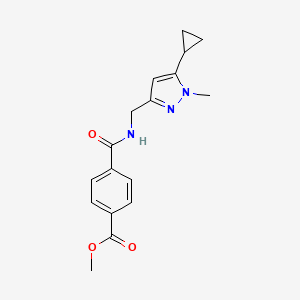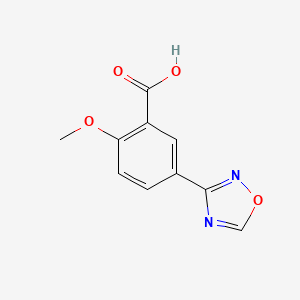
5-(Aminomethyl)-3-(p-tolyl)oxazolidin-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)-3-(p-tolyl)oxazolidin-2-one hydrochloride, also known as Linezolid, is an antibiotic that is used to treat various bacterial infections. It was first introduced in the market in the year 2000, and since then, it has been widely used in clinical settings. Linezolid is a synthetic compound that belongs to the oxazolidinone class of antibiotics. It is effective against both gram-positive and gram-negative bacteria, making it a versatile drug.
Applications De Recherche Scientifique
Synthetic Organic Chemistry
The 1,3-oxazolidin-2-one nucleus, of which 5-(Aminomethyl)-3-(p-tolyl)oxazolidin-2-one hydrochloride is a part, is extensively used in synthetic organic chemistry and medicinal chemistry. Its applications include serving as a popular heterocycle framework and being used in asymmetric synthesis as chiral auxiliaries. Additionally, oxazolidinones are employed as protective groups for 1,2-aminoalcohol systems (Zappia et al., 2007).
Preparation of Protease Inhibitors
The compound has been involved in the synthesis of α-aminoalkyl-α′-chloromethylketone derivatives, which are useful intermediates for several protease inhibitors (Onishi et al., 2001).
Aminomethylation Reactions
Aminomethylation of related oxazolidin-2-one compounds can lead to the formation of compounds like chloromethyl3-oxohexahydroimidazo[1,5-c]oxazol-6-ium chlorides, showcasing the versatility of this chemical structure in synthetic chemistry (Korepin et al., 2015).
Molecular Conformation and Interactions
Research has shown that oxazolidin-2-ones like 5-(Aminomethyl)-3-(p-tolyl)oxazolidin-2-one hydrochloride can demonstrate a variety of weak interactions, including hydrogen bonds and π-π stacking interactions. These interactions are crucial in understanding the compound's behavior in various chemical environments (Nogueira et al., 2015).
Antibiotic Synthesis
This compound has been used in the synthesis of Linezolid, an antibiotic, highlighting its importance in pharmaceutical applications (Greco et al., 2014).
Propriétés
IUPAC Name |
5-(aminomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-8-2-4-9(5-3-8)13-7-10(6-12)15-11(13)14;/h2-5,10H,6-7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMYPIPNQMIVCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(OC2=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-3-(p-tolyl)oxazolidin-2-one hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Z)-4-nitro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2803494.png)
![6-[5-[2-(2-Methoxyphenoxy)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2803497.png)
![3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2803498.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2803500.png)
![6-(5-{2-[4-(Propane-2-sulfonyl)phenyl]acetyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2803503.png)
![2-amino-6-(trifluoromethyl)-3-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4(3H)-pyrimidinone](/img/structure/B2803504.png)



